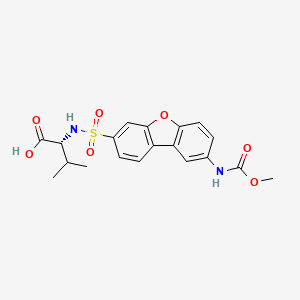![molecular formula C17H26O5Si B13442327 (2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid](/img/structure/B13442327.png)
(2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid is a synthetic organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the introduction of the prop-2-enoic acid moiety through a series of reactions involving reagents such as Grignard reagents or organolithium compounds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Tetrabutylammonium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of (2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trimethoxybenzylamine
- tert-Butylamine
- 3-Hydroxy-4-methoxyphenethylamine hydrochloride
Uniqueness
(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyldimethylsilyl group provides stability and protection to the molecule, allowing for selective reactions and modifications.
Propriétés
Formule moléculaire |
C17H26O5Si |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
(E)-3-[4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H26O5Si/c1-17(2,3)23(6,7)22-16-13(20-4)10-12(8-9-15(18)19)11-14(16)21-5/h8-11H,1-7H3,(H,18,19)/b9-8+ |
Clé InChI |
AFUGVVDKQFSWQS-CMDGGOBGSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)/C=C/C(=O)O)OC |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)C=CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




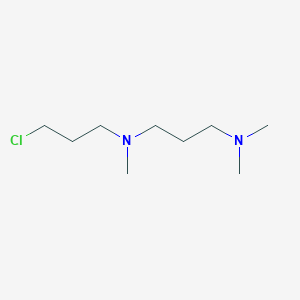
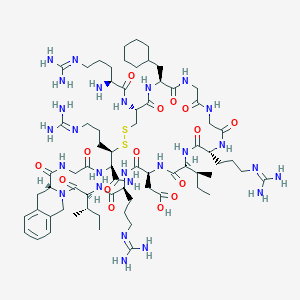
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)


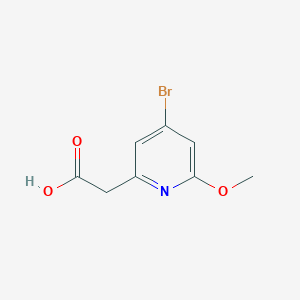
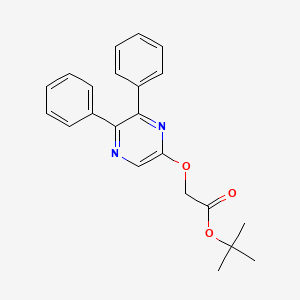
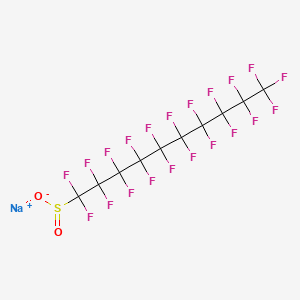
![3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13442310.png)

